3-Methyl-1-phenylbutane-1,2-dione

Description

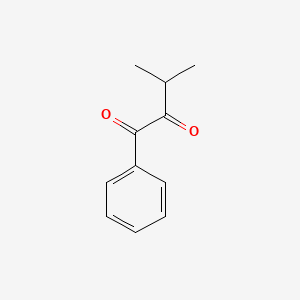

Structure

2D Structure

3D Structure

Properties

CAS No. |

7332-95-8 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-methyl-1-phenylbutane-1,2-dione |

InChI |

InChI=1S/C11H12O2/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

YDJHKEKQYGIJGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1 Phenylbutane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For 3-Methyl-1-phenylbutane-1,2-dione, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the methylbutane chain.

The phenyl protons are expected to appear in the downfield region, typically between δ 7.4 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the adjacent carbonyl group. The protons ortho to the carbonyl group would likely be the most deshielded.

The methine proton at the C3 position, being adjacent to a carbonyl group and a chiral center, is predicted to be a multiplet in the range of δ 3.0-3.5 ppm.

The methyl protons of the isopropyl group at C3 are diastereotopic and would likely appear as two distinct doublets around δ 1.1-1.3 ppm, each coupled to the C3 methine proton.

| Predicted ¹H NMR Data for this compound | |||

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Phenyl (ortho) | 7.9 - 8.1 | Multiplet | - |

| Phenyl (meta, para) | 7.4 - 7.7 | Multiplet | - |

| CH (C3) | 3.2 - 3.4 | Septet | ~6.8 |

| CH₃ (C4) | 1.1 - 1.3 | Doublet | ~6.8 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

The two carbonyl carbons (C1 and C2) are expected to be the most downfield signals, likely appearing in the δ 190-205 ppm region.

The aromatic carbons of the phenyl ring would resonate between δ 128 and 135 ppm, with the ipso-carbon (attached to the carbonyl group) being slightly more downfield.

The aliphatic carbons would appear in the upfield region, with the C3 methine carbon predicted around δ 40-45 ppm and the C4 methyl carbons around δ 18-22 ppm.

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~198 |

| C2 (C=O) | ~202 |

| Phenyl (C-ipso) | ~133 |

| Phenyl (C-ortho, meta, para) | 128 - 134 |

| C3 (CH) | ~42 |

| C4 (CH₃) | ~19 |

While experimental 2D NMR data is unavailable, these techniques would be crucial for confirming the structural assignment.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. Key correlations would be expected between the C3 methine proton and the C4 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is vital for establishing the connectivity of the carbon framework by showing correlations between protons and carbons that are two or three bonds away. Expected key correlations would include the phenyl protons to the C1 carbonyl carbon and the C3 methine proton to the C1 and C2 carbonyl carbons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₁H₁₂O₂.

High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, which is calculated to be 176.08373 g/mol .

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve characteristic losses of small molecules and radicals.

α-Cleavage: Cleavage of the bond between the two carbonyl groups could lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z = 105, which is often a prominent peak for phenyl ketones.

Loss of Isopropyl Group: Cleavage of the C2-C3 bond could result in the loss of an isopropyl radical, leading to a fragment at m/z = 133.

Loss of CO: The sequential loss of carbon monoxide (CO) from the dicarbonyl unit is a common fragmentation pathway for such compounds.

| Predicted Mass Spectrometry Fragmentation for this compound | |

| m/z | Predicted Fragment |

| 176 | [M]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Dicarbonyl Moieties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most characteristic feature in the IR spectrum of this compound would be the absorptions from the two carbonyl (C=O) groups.

The vicinal dicarbonyl moiety is expected to exhibit two distinct C=O stretching vibrations due to symmetric and asymmetric stretching modes.

Asymmetric Stretch: Predicted to be a strong band in the region of 1715-1735 cm⁻¹.

Symmetric Stretch: Predicted to be a strong band in the region of 1680-1700 cm⁻¹. The conjugation of one of the carbonyl groups with the phenyl ring would likely shift its absorption to a lower wavenumber.

Other expected characteristic absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

| Predicted IR Absorption Frequencies for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (asymmetric stretch) | 1715 - 1735 |

| C=O (symmetric stretch) | 1680 - 1700 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| Aromatic C=C | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl group and the dicarbonyl system.

π → π* transitions: Associated with the aromatic ring and the conjugated carbonyl system, these are expected to result in strong absorptions at shorter wavelengths, likely below 280 nm.

n → π* transitions: These transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl groups, are expected to cause weaker absorptions at longer wavelengths, potentially in the 300-400 nm region. The presence of the dicarbonyl system can lead to a distinct absorption band in this region.

| Predicted UV-Vis Absorption Maxima for this compound | |

| Electronic Transition | Predicted Wavelength Range (nm) |

| π → π | < 280 |

| n → π | 300 - 400 |

Stereochemical Analysis and Chiral Aspects

This compound possesses a chiral center at the C3 carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, another methyl group (as part of the isopropyl group), and the C2 carbonyl group. Therefore, this compound can exist as a pair of enantiomers: (R)-3-Methyl-1-phenylbutane-1,2-dione and (S)-3-Methyl-1-phenylbutane-1,2-dione.

The presence of this chiral center means that a solution of this compound can be optically active if one enantiomer is present in excess. The specific rotation ([α]D) could be measured using polarimetry to determine the enantiomeric excess of a sample.

The synthesis of this compound from achiral starting materials would result in a racemic mixture (a 50:50 mixture of the two enantiomers). Enantioselective synthesis or chiral resolution techniques would be required to obtain enantiomerically pure or enriched samples. The characterization of the individual enantiomers would necessitate the use of chiral chromatography (e.g., chiral HPLC) or NMR spectroscopy with chiral shift reagents.

Reactivity Profiles and Mechanistic Investigations of 3 Methyl 1 Phenylbutane 1,2 Dione

Reactivity of the 1,2-Dicarbonyl Moiety

Nucleophilic Additions to Carbonyl Centers

The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles. A prominent example is the reaction with hydroxylamine (B1172632) to form an oxime derivative. This reaction serves as a standard method for the synthesis of 3-methyl-1-phenylbutane-1,2-dione 2-oxime, a compound that has been studied for its photoisomerization properties. ontosight.ai The formation of the oxime proceeds via nucleophilic attack of the hydroxylamine on one of the carbonyl carbons, followed by dehydration.

Furthermore, the synthesis of this compound from the amino acid valine involves a key step where a Grignard reagent (PhMgBr) attacks a carbonyl-like center in a pseudo-azlactone intermediate. ebin.pub Subsequent decomposition of the resulting hydroxylated species under acidic conditions yields the target 1,2-dione. ebin.pub This synthetic route underscores the accessibility of the carbonyl precursors to powerful nucleophiles like Grignard reagents.

Electrophilic Transformations

The existing literature primarily focuses on the nucleophilic reactivity at the carbonyl centers of this compound. Information regarding electrophilic transformations, such as reactions involving the aromatic ring or potential enol forms, is not extensively documented for this specific compound within the reviewed sources.

Unreactive Behavior under Specific Catalytic Conditions (e.g., Acid-Catalysed Thiourea (B124793) Reactions)

A noteworthy aspect of this compound's reactivity is its inertness in acid-catalysed reactions with thiourea. rsc.orgrsc.org Mechanistic studies on the reaction of various 1,2-diones with thiourea in the presence of acid have shown that while compounds like 1-phenylpropane-1,2-dione, 1-phenylbutane-1,2-dione (B1655308), and 1,3-diphenylpropane-1,2-dione react to form complex heterocyclic products, this compound does not react at all under similar conditions. rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.net This lack of reactivity is attributed to steric hindrance from the isopropyl group (derived from the 3-methylbutane structure), which likely prevents the necessary approach of the thiourea nucleophile to the carbonyl carbon to initiate the reaction sequence.

Table 1: Reactivity of Various 1,2-Diones with Acid-Catalysed Thiourea

| Dicarbonyl Compound | Reactivity | Reference |

|---|---|---|

| 1-Phenylpropane-1,2-dione | Reacts to form 4,4′-methylenebis(5-phenyl-4-imidazoline-2-thione) | rsc.orgrsc.org |

| 1-Phenylbutane-1,2-dione | Reacts similarly to 1-phenylpropane-1,2-dione | rsc.orgrsc.org |

| 1,3-Diphenylpropane-1,2-dione | Reacts similarly to 1-phenylpropane-1,2-dione | rsc.orgrsc.org |

Rearrangement Reactions and Intermolecular Processes

While rearrangement reactions of this compound itself are not a primary focus in the available literature, studies on its 2-oxime derivative provide insight into potential radical-mediated processes. The photodegradation of this compound 2-oxime involves the cleavage of the N–O bond, leading to the formation of iminyl and alkoxyl radicals. researchgate.netresearchgate.net These radical species can subsequently undergo rearrangement, highlighting pathways that could be accessible to the parent dione (B5365651) under photochemical or radical-initiating conditions. researchgate.netresearchgate.net Additionally, reactions related to the Heyns Rearrangement, a key transformation in carbohydrate chemistry involving keto-amines, are noted in the context of related structures, suggesting a potential area for future investigation with this dione. molaid.com

Mechanistic Pathways of Key Chemical Transformations

Understanding the step-by-step pathways of reactions involving this compound is crucial for predicting its behavior and designing synthetic applications.

Reaction Intermediates and Transition State Analysis

The mechanism for the acid-catalysed reaction with thiourea is proposed to proceed through several intermediates for reactive diones. rsc.orgrsc.org However, for this compound, the reaction is halted at the outset due to steric hindrance, preventing the formation of the initial tetrahedral intermediate.

In the synthesis of its oxime derivative, the reaction proceeds through a standard nucleophilic addition-elimination mechanism. The hydroxylamine adds to a carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the final C=N bond of the oxime. ontosight.ai

The synthetic pathway from valine to this compound involves several key intermediates. ebin.pub An azlactone formed from valine undergoes a Michael addition, followed by a Grignard reaction. The crucial intermediate is a tert-butyl 3-(5-hydroxy-4-isopropyl-5-phenyl-2-(trifluoromethyl)-2,5-dihydrooxazol-2-yl)propanoate. ebin.pub This species then decomposes under acidic conditions (formic acid) to furnish the final 1,2-dione product. ebin.pub This decomposition step is a critical transformation, likely proceeding through a pathway involving protonation and elimination to reveal the ketone and break the heterocyclic ring.

Kinetic Studies of Observed Reactions

Detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from kinetic investigations performed on its close derivative, this compound 2-oxime (MPBDO). A study on the photoisomerization of (2E)- and (2Z)-MPBDO provides valuable data on reaction rates and the influence of the solvent environment on the reaction equilibrium. researchgate.net

The photoisomerization between the E and Z forms of MPBDO was monitored, and the kinetic constants for the forward (kE→Z) and reverse (kZ→E) reactions were determined in various solvents. It was observed that the dielectric constant of the solvent had a notable effect on the reaction kinetics. While the rate of the forward reaction (E to Z) did not change significantly with increasing solvent polarity, the rate of the reverse reaction (Z to E) decreased. researchgate.net This observation suggests that the transition state for the Z to E isomerization is more polar than the ground state of the Z-isomer, and is thus stabilized by more polar solvents, which in turn increases the activation energy for the reverse reaction.

The equilibrium constants (K) for the photoisomerization were also found to be positively correlated with the dielectric constants of the solvents. researchgate.net This indicates that the Z-isomer is more stable in more polar solvents.

Table 1: Kinetic Data for the Photoisomerization of this compound 2-oxime in Various Solvents

| Solvent | Dielectric Constant (ε) | Forward Rate Constant (kE→Z) (s⁻¹) | Reverse Rate Constant (kZ→E) (s⁻¹) | Equilibrium Constant (K) |

| Diethyl ether | 4.34 | Data not specified | Data not specified | Data not specified |

| 1-Butanol | 17.8 | Data not specified | Data not specified | Data not specified |

| N,N-Dimethylformamide | 36.7 | Data not specified | Data not specified | Data not specified |

Note: Specific rate constant values were not provided in the abstract, but the trend of their dependence on the solvent's dielectric constant was reported. researchgate.net

Structure-Reactivity Relationships in this compound Compared to Analogues

The reactivity of this compound can be better understood by comparing it with its structural analogues. Key analogues for comparison include 1-phenylbutane-1,2-dione and benzil (B1666583) (1,2-diphenylethane-1,2-dione). The primary differences in these structures lie in the substituent attached to one of the carbonyl carbons.

In this compound, the isopropyl group (-CH(CH3)2) is an electron-donating group due to hyperconjugation and inductive effects. This can be contrasted with the ethyl group (-CH2CH3) in 1-phenylbutane-1,2-dione and the phenyl group (-C6H5) in benzil.

The electronic nature of these substituents influences the electrophilicity of the adjacent carbonyl carbons. The electron-donating isopropyl group in this compound would be expected to slightly reduce the electrophilicity of the carbonyl carbon it is attached to, compared to the ethyl group in 1-phenylbutane-1,2-dione. In contrast, the phenyl group in benzil can delocalize the electron density of the carbonyl group through resonance, which also affects its reactivity.

Steric hindrance is another critical factor. The branched isopropyl group in this compound is significantly bulkier than the ethyl group of 1-phenylbutane-1,2-dione and the planar phenyl group of benzil. This increased steric bulk would likely hinder the approach of nucleophiles to the adjacent carbonyl carbon, potentially leading to lower reaction rates in nucleophilic addition reactions compared to its less hindered analogues.

Table 2: Comparison of Structural Features and Expected Reactivity of this compound and its Analogues

| Compound | Substituent on Carbonyl | Electronic Effect of Substituent | Steric Hindrance of Substituent | Expected Relative Reactivity towards Nucleophiles |

| This compound | Isopropyl | Electron-donating (inductive, hyperconjugation) | High | Lower |

| 1-Phenylbutane-1,2-dione | Ethyl | Electron-donating (inductive, hyperconjugation) | Moderate | Intermediate |

| Benzil | Phenyl | Electron-withdrawing (resonance), Electron-donating (inductive) | Moderate | Higher (depending on reaction type) |

The photochemical reactivity of these compounds is also of interest. For instance, α-dicarbonyl compounds can undergo photochemical reactions such as Norrish type I and type II cleavages. The presence of abstractable γ-hydrogens in this compound (on the methyl groups of the isopropyl substituent) could potentially lead to Norrish type II reactions, a pathway that would be different for benzil, which lacks such hydrogens.

Derivatives and Analogues of 3 Methyl 1 Phenylbutane 1,2 Dione

Synthesis and Functionalization of 3-Methyl-1-phenylbutane-1,2-dione Derivatives

The synthesis of derivatives of this compound can be achieved through various established chemical transformations. One common starting point is the related compound, 1-phenylbutane-1,3-dione, which can be synthesized by the Claisen condensation of acetophenone (B1666503) and ethyl acetate. researchgate.net This diketone serves as a versatile precursor for further modifications.

For instance, azo-containing derivatives can be prepared by the azocoupling of a diazonium salt with 1-phenylbutane-1,3-dione. researchgate.net This reaction introduces a new functional group that can significantly influence the compound's properties. Another approach involves the rhodium-catalyzed reductive α-acylation of enones, which can directly yield 1,3-diones like 2-methyl-1-phenylbutane-1,3-dione. amazonaws.com

Furthermore, the core structure can be functionalized to create more complex derivatives. For example, the pyrazolone (B3327878) ring, a prominent motif in many pharmaceuticals, can be constructed from derivatives of 3-methyl-5-pyrazolone, which itself can be synthesized from ethyl acetoacetate. ias.ac.in The synthesis of 3-methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the drug Repaglinide, involves an oximation step, highlighting the importance of oxime derivatives in medicinal chemistry. researchgate.net

Photochemical Behavior of this compound 2-Oxime

The 2-oxime derivative of this compound (MPBDO) exhibits interesting photochemical properties, particularly E/Z photoisomerization. This phenomenon, common to many compounds with a C=N double bond, involves the reversible conversion between two geometric isomers upon exposure to light. researchgate.netresearchgate.net

E/Z Photoisomerization Kinetics and Equilibrium Constants

The photoisomerization of (2E)- and (2Z)-3-methyl-1-phenylbutane-1,2-dione 2-oxime has been studied in various solvents. jst.go.jpnih.gov Upon irradiation, both the E- and Z-isomers can interconvert, eventually reaching a photostationary state. The kinetics of this process, including the rate constants for the forward (E → Z) and reverse (Z → E) reactions, can be determined experimentally. jst.go.jpnih.gov The equilibrium constant (K) for the photoisomerization is a measure of the relative concentrations of the two isomers at equilibrium.

Identification of Photoproducts and Elucidation of Photodegradation Mechanisms

In addition to photoisomerization, oximes can undergo photodegradation upon prolonged exposure to light. For some oxime ethers, studies have shown that photodegradation can occur, often involving the cleavage of the N–O bond. researchgate.net This process can lead to the formation of various photoproducts through the rearrangement of the resulting iminyl and alkoxyl radicals. researchgate.net While specific photodegradation products for this compound 2-oxime are not detailed in the provided search results, the general mechanisms observed for other oximes provide a likely pathway for its decomposition.

Synthetic Utility of Derivatives in Constructing Complex Molecular Architectures

Derivatives of 1,2-diones and their oximes are valuable building blocks in organic synthesis. For example, indane-1,3-dione, a related dicarbonyl compound, is a versatile scaffold used in the synthesis of a wide range of molecules, including those with applications in medicinal chemistry and materials science. mdpi.com The reactivity of the dione (B5365651) functionality allows for various transformations, such as Knoevenagel condensations, to build more complex structures. mdpi.com

The oxime functionality itself can be a precursor to other important functional groups. For instance, the Beckmann rearrangement of oximes provides a route to amides, a fundamental linkage in many biologically active molecules and polymers. nih.gov Furthermore, the cyclization of ω-alkenyloximes can lead to the formation of nitrones, which are versatile intermediates for the synthesis of various heterocyclic compounds. maynoothuniversity.ie The ability to control the E/Z stereochemistry of the oxime is crucial in these reactions, as it can dictate the stereochemical outcome of the final product. maynoothuniversity.ie

Computational and Theoretical Investigations of 3 Methyl 1 Phenylbutane 1,2 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in computational chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density of a system to determine its properties.

For a molecule such as 3-Methyl-1-phenylbutane-1,2-dione, DFT methods, particularly those employing hybrid functionals like B3LYP, are a popular choice due to their balance of accuracy and computational cost. These calculations would typically involve geometry optimization to find the lowest energy structure of the molecule. The presence of the phenyl group, the two adjacent carbonyl groups, and the isopropyl group would lead to a complex potential energy surface with multiple local minima corresponding to different conformations.

The electronic structure of this compound is characterized by the interplay between the π-system of the phenyl ring and the two carbonyl groups. DFT calculations can elucidate the extent of π-conjugation between the phenyl ring and the adjacent carbonyl group. This conjugation influences the bond lengths, vibrational frequencies, and the electronic absorption spectrum of the molecule. The calculations would also reveal the distribution of electron density, highlighting the electrophilic nature of the carbonyl carbons, which is a key determinant of the compound's reactivity.

Thermodynamic Stability Analysis of Isomeric Forms and Conformations

This compound can exist in various isomeric and conformational forms. Isomers could include tautomers (enol forms) or structural isomers where the functional groups are arranged differently. More commonly for this molecule, a key area of investigation is the relative stability of its different conformers, which arise from rotation around the single bonds, particularly the C-C bond connecting the phenyl group to the dione (B5365651) moiety and the C-C bond of the isopropyl group.

Computational methods can be used to perform a conformational analysis to identify the most stable conformers and to determine the energy barriers for interconversion between them. The relative thermodynamic stabilities of different conformers are typically evaluated by comparing their calculated Gibbs free energies. For instance, the orientation of the phenyl group relative to the adjacent carbonyl group will significantly impact the molecule's stability due to steric and electronic effects. It is generally observed in similar phenyl ketone structures that a planar arrangement, which maximizes π-conjugation, is often favored unless prevented by significant steric hindrance. In the case of this compound, the steric bulk of the isopropyl group will play a crucial role in determining the preferred conformation.

Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and to calculate activation energies, providing a detailed picture of how a reaction proceeds.

For this compound, a key area of interest would be its reactions with nucleophiles, a characteristic reaction of carbonyl compounds. The two carbonyl carbons are electrophilic centers and are susceptible to attack by nucleophiles. Computational modeling could be used to study the regioselectivity of nucleophilic attack. For example, by calculating the activation energies for the attack at the C1 and C2 carbonyl carbons, one could predict which position is more reactive.

The reaction mechanism of α-diketones with nucleophiles can be complex. For example, the reaction of α-diketones with amino alcohols can lead to different products through competitive intramolecular cyclization processes. stenutz.eu Computational studies can help to elucidate the preferred reaction pathway by comparing the energy profiles of the different possible routes.

Furthermore, computational modeling can be used to study pericyclic reactions, such as Diels-Alder reactions, where α-diketones can act as dienophiles. Studies on related systems have used Molecular Electron Density Theory (MEDT) to understand the reaction mechanism and selectivity. nih.govmdpi.com Such an approach applied to this compound could predict its reactivity and stereoselectivity in cycloaddition reactions.

Solvation Models and Solvent Effect Predictions (e.g., Onsager Reaction Field Model)

Chemical reactions are most often carried out in a solvent, and the solvent can have a profound effect on the reaction rate and outcome. Computational models have been developed to account for the effects of solvation. These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvent models treat individual solvent molecules, which is computationally expensive. Implicit solvation models, such as the Onsager reaction field model and the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. These models are computationally more efficient and are widely used to predict solvent effects on molecular properties and reactivity.

For this compound, the polarity of the molecule is expected to be significant due to the two carbonyl groups. Solvation models can be used to predict how the dipole moment and the relative energies of different conformers change in solvents of different polarity. For instance, in polar solvents, conformers with a larger dipole moment might be stabilized.

The study of keto-enol tautomerism in diketones is a classic example where solvent effects are crucial. It has been shown for 1-phenyl-1,3-butanedione that the keto tautomer is favored in more polar solvents. researchgate.net Computational solvation models can reproduce and explain these experimental observations. For this compound, these models could predict how the equilibrium between different conformers and the reactivity of the carbonyl groups are influenced by the solvent environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions can be invaluable for the identification and characterization of new compounds and for the interpretation of experimental spectra.

The IR spectrum can also be calculated, and the predicted vibrational frequencies can be compared with experimental data. The characteristic C=O stretching frequencies of the two carbonyl groups would be of particular interest. Their positions in the spectrum are sensitive to the electronic environment and the conformation of the molecule.

UV-Vis spectra arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that determine the UV-Vis spectrum. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to the n→π* and π→π* transitions of the carbonyl and phenyl groups.

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on typical values for similar compounds and the limited available data.

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

|---|---|---|

| 1H NMR | ||

| (CDCl3, δ in ppm) | Aromatic Protons: 7.2-8.0 | Not available |

| CH (isopropyl): ~3.0-3.5 (septet) | Not available | |

| CH3 (isopropyl): ~1.1-1.3 (doublet) | Not available | |

| 13C NMR | ||

| (CDCl3, δ in ppm) | C=O (benzoyl): ~190-200 | Not available |

| C=O (acetyl): ~200-210 | Not available | |

| Aromatic Carbons: ~125-140 | Not available | |

| CH (isopropyl): ~35-45 | Not available | |

| CH3 (isopropyl): ~15-20 | Not available | |

| IR | ||

| (cm-1) | C=O stretch (benzoyl): ~1680 | ~1682 (for 2-Methyl-1-phenylbutane-1,3-dione) amazonaws.com |

| C=O stretch (acetyl): ~1710 | ~1726 (for 2-Methyl-1-phenylbutane-1,3-dione) amazonaws.com | |

| UV-Vis | ||

| (λmax in nm) | n→π* (C=O): ~350-450 | Not available |

It is important to note that the accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Nevertheless, the combination of computational predictions and experimental data provides a powerful approach for the comprehensive characterization of chemical compounds.

Advanced Applications and Potential Research Avenues

3-Methyl-1-phenylbutane-1,2-dione as a Building Block in Organic Synthesis

The core strength of this compound in organic synthesis lies in the reactivity of its 1,2-dicarbonyl moiety. This functional group serves as a versatile precursor for the construction of a wide array of more complex molecules, particularly heterocyclic compounds which are pivotal in medicinal chemistry and materials science. researchgate.netnih.gov

The adjacent carbonyl groups provide two electrophilic centers, making them susceptible to reactions with various nucleophiles. A significant application of α-diketones is in condensation reactions with binucleophiles to form diverse heterocyclic rings. nih.gov For instance, reaction with 1,2-diamines can yield quinoxalines, a class of compounds with known biological activities. organic-chemistry.org Similarly, condensation with thioureas can lead to the formation of sulfur-containing heterocycles. nih.gov

The general reactivity of the α-diketone functional group present in this compound allows for its use in the synthesis of various important molecular scaffolds.

| Reactant Type | Resulting Heterocycle | Significance |

| Aromatic 1,2-diamines | Quinoxalines | Biologically active compounds organic-chemistry.org |

| Thioureas | Thiazole derivatives | Important in medicinal chemistry nih.gov |

| Amidrazones | 1,2,4-Triazine derivatives | Diverse pharmacological applications |

| Hydrazine derivatives | Pyridazine derivatives | Core structures in various pharmaceuticals |

The presence of the isobutyl group and the phenyl ring in this compound can also influence the properties and reactivity of the resulting heterocyclic products, potentially leading to novel derivatives with unique biological or material properties.

Potential for Catalytic Applications or as Catalyst Precursors

The 1,2-dione functionality in this compound suggests its potential to act as a ligand for metal catalysts. The oxygen atoms of the carbonyl groups can coordinate with various metal centers, forming stable complexes. These metal complexes could themselves be catalytically active or serve as precursors for the in-situ generation of catalysts.

For example, diketone complexes of transition metals are known to catalyze a variety of organic transformations. The specific steric and electronic properties conferred by the phenyl and isobutyl substituents on the this compound ligand could modulate the catalytic activity and selectivity of the corresponding metal complex.

Furthermore, α-diketones can be involved in catalytic cycles. For instance, they can be generated through the oxidation of corresponding alkynes or alcohols and then participate in subsequent transformations. organic-chemistry.org While direct catalytic applications of this compound are not yet reported, the known chemistry of related diketones points towards a fertile ground for future research in this area.

Enantioselective Synthesis Strategies Involving the Compound

The development of enantioselective methods to synthesize or utilize chiral molecules is a cornerstone of modern organic chemistry, particularly for the synthesis of pharmaceuticals. This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single chemical step. The two carbonyl groups are diastereotopic, presenting an opportunity for enantioselective reactions.

One potential avenue is the enantioselective reduction of one of the carbonyl groups to produce a chiral α-hydroxy ketone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral α-hydroxy ketone is a valuable synthon for the synthesis of other complex chiral molecules.

Another approach involves the enantioselective addition of a nucleophile to one of the carbonyl groups. This could be accomplished using a chiral catalyst to control the stereochemical outcome of the reaction. nih.gov The development of such enantioselective transformations would significantly enhance the utility of this compound as a starting material in asymmetric synthesis. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net

| Asymmetric Transformation | Potential Chiral Product | Synthetic Utility |

| Enantioselective Reduction | Chiral α-hydroxy ketone | Versatile chiral building block |

| Enantioselective Nucleophilic Addition | Chiral tertiary alcohol | Precursor for complex molecules |

| Asymmetric [2+2] Cycloaddition | Chiral oxetane | Access to strained ring systems |

Exploration of Novel Chemical Transformations and Methodologies

The unique structure of this compound invites the exploration of novel chemical reactions and synthetic methodologies. The interplay between the phenyl ring, the isobutyl group, and the adjacent carbonyls could lead to unexpected reactivity.

For example, photochemical reactions of α-diketones are well-known and can lead to a variety of products through Norrish type I and type II reactions. researchgate.net The specific substitution pattern of this compound could influence the outcome of such photoreactions, potentially providing access to novel molecular architectures.

Furthermore, the compound could be a substrate for developing new multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The dual electrophilic nature of the dione (B5365651) functionality makes it an ideal candidate for such transformations. Research in this area could lead to more efficient and atom-economical synthetic routes to valuable compounds. The development of non-oxidative methods for the synthesis of 1,2-diketones is also an active area of research, which could provide more efficient access to compounds like this compound. nih.gov

Conclusion and Future Perspectives in 3 Methyl 1 Phenylbutane 1,2 Dione Research

Summary of Key Academic Findings and Contributions

Direct academic research focused exclusively on 3-Methyl-1-phenylbutane-1,2-dione is exceptionally limited. However, significant insights can be drawn from a study on its corresponding 2-oxime derivative, (2E)- and (2Z)-3-methyl-1-phenylbutane-1,2-dione 2-oxime (MPBDO).

A key study investigated the photoisomerization of MPBDO in various solvents. nih.govresearchgate.net The research demonstrated that the interconversion between the E and Z isomers is influenced by the dielectric constant of the solvent. nih.govresearchgate.net Specifically, while the rate of the forward reaction (E to Z) was not significantly affected by the solvent's polarity, the reverse reaction (Z to E) decreased with increasing dielectric constants. nih.govresearchgate.net This led to a positive correlation between the equilibrium constant of photoisomerization and the solvent's dielectric constant. nih.govresearchgate.net The synthesis of the MPBDO isomers originated from 3-methyl-1-phenylbutane-1-one, implying the existence and accessibility of the precursor ketone for the potential synthesis of this compound itself. researchgate.net

This study on the oxime derivative stands as the most direct academic contribution, providing foundational knowledge on the photochemical behavior of a closely related analogue. The findings underscore the sensitivity of this molecular framework to environmental conditions, a characteristic feature of many vicinal diketones.

Unaddressed Research Questions and Emerging Directions

The scarcity of dedicated research on this compound highlights several unaddressed questions and opens up numerous avenues for future investigation.

Synthesis and Characterization: A primary research gap is the development and optimization of synthetic routes to this compound. While general methods for the synthesis of α-diketones exist, such as the oxidation of α-hydroxy ketones or the direct oxidation of methylene (B1212753) ketones, their applicability and efficiency for this specific substrate remain unexplored. researchgate.netresearchgate.net Future work should focus on establishing a reliable synthetic pathway and thoroughly characterizing the compound using modern spectroscopic and crystallographic techniques.

Reactivity and Mechanistic Studies: The reactivity of this compound is a significant unknown. Key areas for investigation include:

Photochemistry: Building upon the work on its oxime derivative, direct photochemical studies on the dione (B5365651) are warranted. Investigating its behavior upon irradiation, including potential intramolecular reactions or its efficacy as a photoinitiator, would be of considerable interest. researchgate.net

Reaction with Nucleophiles: The two carbonyl groups offer multiple sites for nucleophilic attack. Understanding the regioselectivity of such reactions is crucial for its potential use as a synthetic building block.

Coordination Chemistry: The ability of vicinal diketones to act as ligands for transition metals is well-documented. Exploring the coordination chemistry of this compound could lead to the development of new catalysts or functional materials.

Potential Applications: The potential applications of this compound are entirely speculative at this stage but could be guided by the known uses of other vicinal diketones. These may include roles as:

Flavor and Fragrance Components: Vicinal diketones like diacetyl and 2,3-pentanedione (B165514) are known for their distinct buttery or honey-like aromas and are important flavor components in fermented beverages and other food products. chemsynthesis.com The specific aroma profile of this compound is unknown and represents an area for sensory analysis.

Photoinitiators: The vicinal diketone moiety can undergo photochemical reactions, suggesting potential applications in polymer chemistry as photoinitiators for radical polymerization. researchgate.netresearchgate.net

Broader Impact of this compound Studies on Vicinal Diketone Chemistry

The study of this compound, despite its current obscurity, has the potential to contribute significantly to the broader understanding of vicinal diketone chemistry.

Structure-Property Relationships: By introducing a bulky isopropyl group adjacent to one of the carbonyls and a phenyl group to the other, this compound offers a unique substitution pattern. Systematic studies of this compound would provide valuable data points for understanding how steric and electronic effects influence the spectroscopic, photochemical, and reactive properties of vicinal diketones. This knowledge can aid in the rational design of new diketones with tailored properties.

Mechanistic Insights: Detailed mechanistic investigations into the reactions of this compound can provide deeper insights into the fundamental reactivity of the vicinal diketone functional group. For instance, studying the regioselectivity of its reactions can help refine our models of electronic and steric control in dicarbonyl compounds.

Expansion of Chemical Space: The exploration of this and other asymmetrically substituted vicinal diketones expands the available chemical space for this class of compounds. This could lead to the discovery of new molecules with novel applications in areas such as medicinal chemistry, materials science, and agrochemicals, where diketone derivatives have already shown promise. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-1-phenylbutane-1,2-dione, and what are their relative efficiencies?

- Methodological Answer: Synthesis of 1,2-diones often involves condensation reactions or oxidation of diketones. For example, diethyl squarate reacts with alcohols to form cyclobutene-1,2-dione derivatives (as seen in cyclobutene-1,2-dione synthesis in ). Analogous methods could apply to this compound, with efficiency dependent on solvent choice, catalysts (e.g., bases like K₂CO₃), and reaction time. Yields may vary based on steric hindrance from the phenyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- IR Spectroscopy: Detect carbonyl stretches (~1700–1750 cm⁻¹) and phenyl group vibrations (e.g., C-H bends at ~700 cm⁻¹). IR-LD spectroscopy ( ) can resolve orientation-dependent bands in solid-state analysis .

- NMR: ¹H NMR identifies methyl (δ ~1.2–1.5 ppm) and phenyl protons (δ ~7.2–7.5 ppm), while ¹³C NMR confirms carbonyl carbons (δ ~190–210 ppm). Multiplicity in DEPT-135 helps distinguish CH₃ groups .

Q. What are the optimal purification conditions for this compound?

- Methodological Answer: Distillation under reduced pressure (e.g., bp ~139–140°C for analogous diones; ) minimizes thermal decomposition. Recrystallization using ethanol or dichloromethane/hexane mixtures improves purity. Monitor via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in synthesizing derivatives of this compound?

- Methodological Answer: Asymmetric organocatalysis, such as Michael addition-cyclization cascades (e.g., cyclopentane-1,2-dione in ), can induce stereocontrol. Chiral catalysts (e.g., thiourea-based) or chiral auxiliaries may direct enantioselectivity. Computational modeling (DFT) predicts transition states to optimize conditions .

Q. What strategies resolve contradictions in reactivity data for this compound in multicomponent reactions?

- Methodological Answer: Systematic variation of parameters (temperature, solvent polarity, stoichiometry) isolates key factors. For example, in , equal molar ratios of reactants ensured complete conversion. Conflicting data may arise from competing pathways; kinetic studies (e.g., in situ IR monitoring) clarify dominant mechanisms .

Q. How does the electronic structure of this compound influence its reactivity in organocatalytic processes?

- Methodological Answer: The electron-withdrawing phenyl group stabilizes enolate intermediates, enhancing nucleophilicity. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts reactivity in asymmetric catalysis. Spectroscopic titration (UV-Vis) with chiral amines reveals charge-transfer interactions .

Q. Can this compound act as a ligand in coordination chemistry?

- Methodological Answer: The diketone moiety can chelate metals (e.g., Cu²⁺, Fe³⁺) via its two carbonyl groups. In , propane-1,2-dione derivatives formed thiosemicarbazone-metal complexes. Stability constants (logβ) and DFT studies guide metal compatibility .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.